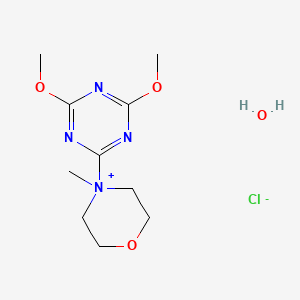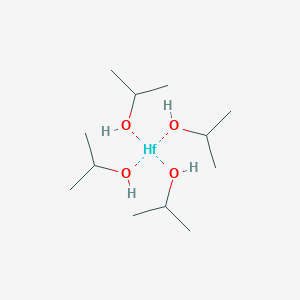![molecular formula C10H18ClNO2 B3116549 Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 2173637-41-5](/img/structure/B3116549.png)
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, also known as MATBOC hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bicyclic amine that has been found to have various biochemical and physiological effects, making it a promising candidate for use in a wide range of research areas.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is involved in the synthesis of various enantiomers and derivatives of aminobicyclo octane carboxylic acids. These syntheses are achieved through methods such as isomerization, hydrogenation, and hydrolysis. The stereochemistry of these compounds is determined using techniques like NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).
Transport Applications
- This compound has been synthesized and compared with other amino acids for their specificity to membrane transport systems in certain cell lines. Its structure, involving an additional methylene group, offers advantages like the absence of isomeric contamination and does not require optical resolution (Christensen et al., 1983).
Chemical Transformations and Reactivity
- Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is also used in the synthesis and transformations of di-endo-3-aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives. These derivatives are prepared via intermediates like dihydro-1,3-oxazine or γ-lactone and their structures are determined by IR and NMR (Palkó et al., 2011).
Role in Peptide Induction
- The compound has been explored for its ability to induce reverse turns into peptides, particularly by incorporating it into model tripeptides and analyzing their structure through various spectroscopic and X-ray studies (André et al., 2012).
Complexation and Coordination Chemistry
- Its derivatives are used in the synthesis of complex ions and macrocyclic compounds. These compounds have applications in coordination chemistry, and their crystal structures are analyzed for studying geometric isomers (Wei et al., 2002).
NMR Studies
- NMR studies on derivatives of 3-aminobicyclo-(2,2,2) octan-2-ol, related to methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, provide insights into their structural and stereochemical properties (Beckett & Reid, 1972).
Propriétés
IUPAC Name |
methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXDQFWQOGJYEQ-DPRHYWCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)







![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)

